Fmoc-Phg-OH
CAS No.: 102410-65-1
Cat. No.: VC21540566
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102410-65-1 |
---|---|
Molecular Formula | C23H19NO4 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid |
Standard InChI | InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Standard InChI Key | PCJHOCNJLMFYCV-NRFANRHFSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structural Characteristics of Fmoc-Phg-OH
Molecular Composition and Stereochemistry
Fmoc-Phg-OH (CAS 102410-65-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.4 g/mol . Its IUPAC name, (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-2-phenylacetic acid, reflects the S-configuration at the α-carbon, which is critical for chiral peptide synthesis. The stereochemical integrity of this residue is vulnerable to racemization during peptide coupling and Fmoc deprotection steps .
Table 1: Key Physicochemical Properties of Fmoc-Phg-OH
Property | Value | Source |
---|---|---|
Molecular Weight | 373.4 g/mol | |
CAS Registry | 102410-65-1 | |
Solubility (DMSO) | 100 mg/mL (267.81 mM) | |
XLogP3 | 4.3 | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 6 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy of Fmoc-Phg-OH reveals characteristic bands:
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Aromatic C-H: 3,050–3,100 cm⁻¹ (phenyl and fluorenyl groups)
UV circular dichroism (CD) spectra in alkaline solutions (pH > 10) exhibit excitonic coupling between fluorene moieties at 262 nm and 306 nm, indicative of π-π stacking in aggregated states .
Synthesis and Racemization Challenges
Racemization Pathways During SPPS
Fmoc-Phg-OH undergoes significant epimerization under standard SPPS conditions due to:
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Base-Induced α-Proton Abstraction: Piperidine (20%) during Fmoc deprotection generates a planar oxazolidinone intermediate, enabling racemization at the α-carbon .
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Activation Conditions: HATU/DIPEA coupling promotes up to 49% diastereomeric impurity, while DMTMM-BF4/NMM reduces this to 29% .
Table 2: Racemization Under Different SPPS Protocols
Condition | Coupling Reagent | Base | Diastereomeric Purity |
---|---|---|---|
Microwave SPPS (50°C) | DMTMM-BF4 | NMM | 71% (29% impurity) |
Conventional SPPS | HATU | DIPEA | 51% (49% impurity) |
Optimized Protocol | COMU/DMP | TMP | >97% retention |
Mitigation Strategies
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Low-Temperature Coupling: Microwave-assisted SPPS at 50°C minimizes thermal degradation .
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Non-Nucleophilic Bases: 2,6-dimethylpyridine (DMP) suppresses oxazolidinone formation .
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Coupling Reagent Selection: DMTMM-BF4 outperforms HATU in preserving stereochemistry due to reduced basicity .
Applications in Supramolecular Hydrogels
pH-Responsive Gelation Mechanisms
Fmoc-Phg-OH derivatives form injectable hydrogels via:
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Carboxylate Protonation: At pH < 5, protonation of aspartic/glutamic acid side chains in conjugates (e.g., FD, FE) enhances hydrophobic stacking .
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β-Sheet Assembly: Thioflavin-T binding confirms β-sheet dominance in FQ (glutamine-conjugated) hydrogels, with storage modulus (G') > 500 Pa .
Table 3: Gelation Efficiency of Fmoc-Dipeptides
Dipeptide | Side Chain | Gelation Time (pH 7) | Critical Gelation Concentration |
---|---|---|---|
FQ | Glutamine | 15 min | 0.5 wt% |
FD | Aspartic Acid | 45 min | 1.2 wt% |
FE | Glutamic Acid | 60 min | 1.5 wt% |
Molecular Dynamics Insights
Coarse-grained simulations reveal FQ’s higher aggregation propensity due to:
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Amide Hydrogen Bonding: Stabilizes β-sheet nuclei.
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Fluorenyl Stacking: Planar alignment reduces solvation energy by 8.2 kcal/mol vs. FE/FD .
Analytical Characterization Techniques
Spectroscopic Differentiation of Aggregates
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